1-(2-Fluoroethyl)azetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethyl)azetidine-3-carboxylic acid is a synthetic compound with the molecular formula C6H10FNO2 and a molecular weight of 147.15 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoroethyl)azetidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-fluoroethylamine and azetidine-3-carboxylic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures around 60°C.
Analyse Chemischer Reaktionen
1-(2-Fluoroethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the azetidine ring.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, which can be triggered by nucleophiles or under acidic conditions.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide . Major products formed from these reactions include various 3-substituted azetidine-3-carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoroethyl)azetidine-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-Fluoroethyl)azetidine-3-carboxylic acid involves its incorporation into biological systems where it can mimic natural amino acids. This mimicry can lead to the inhibition of specific enzymes or the modulation of receptor activity . The compound’s fluoroethyl group may also enhance its binding affinity and specificity for certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoroethyl)azetidine-3-carboxylic acid can be compared to other azetidine derivatives such as:
Azetidine-2-carboxylic acid: Known for its role as a proline analog in plant systems.
3-Bromoazetidine-3-carboxylic acid: Used as an intermediate in the synthesis of various functionalized azetidines.
Azetidine-3-carboxylic acid: A simpler analog without the fluoroethyl group, used in similar applications but with different reactivity profiles.
The uniqueness of this compound lies in its fluoroethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C6H10FNO2 |
---|---|
Molekulargewicht |
147.15 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c7-1-2-8-3-5(4-8)6(9)10/h5H,1-4H2,(H,9,10) |
InChI-Schlüssel |
SMJMJAKGWWQICV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1CCF)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.